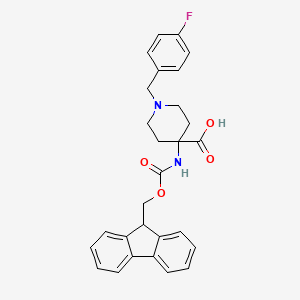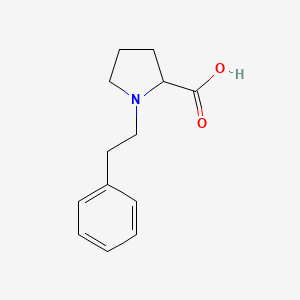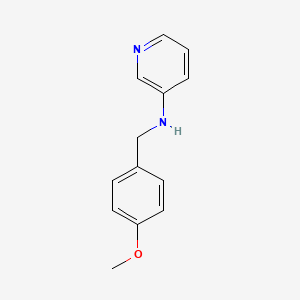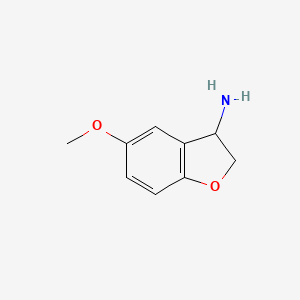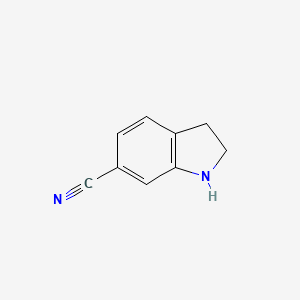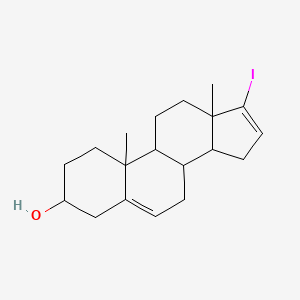
17-Iodoandrosta-5,16-dien-3-ol
Übersicht
Beschreibung
17-Iodoandrosta-5,16-dien-3-ol is a useful research compound. Its molecular formula is C19H27IO and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-Iodoandrosta-5,16-dien-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Iodoandrosta-5,16-dien-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications : A study by Chao et al. (2006) demonstrated a versatile synthesis of 17-heteroaryl androstenes, including 17-Iodoandrosta-5,16-dien-3-ol, using palladium-mediated Suzuki cross-coupling. This method yielded C(17)-heteroaryl steroids, highlighting the compound's role in steroid chemistry.
Palladium-Catalyzed Aminocarbonylation : Ács et al. (2011) Ács et al. (2011) investigated the synthesis of androstane-based carboxamides, including derivatives of 17-Iodoandrosta-5,16-dien-3-ol, via palladium-catalyzed aminocarbonylation. This study contributes to the understanding of complex steroid synthesis processes.
Carbonylation Reactions : In another study, Ács et al. (2009) focused on the synthesis of androsta-5,16-diene derivatives with carboxylic acid and ester functionalities via palladium-catalyzed carbonylation, again involving 17-Iodoandrosta-5,16-dien-3-ol. This research provides insight into steroid functionalization.
Inhibition of Human Cytochrome P45017α : Handratta et al. (2005) Handratta et al. (2005) synthesized new chemical entities using 17-Iodoandrosta-5,16-dien-3-ol as a base. They discovered potent inhibitors of human CYP17 enzyme and antagonists of androgen receptors, highlighting the compound's significance in prostate cancer treatment.
Stereochemistry and Synthesis : Research by Andersen and Back (2001) explored the stereochemistry of cuprate-mediated conjugate additions of 17-Iodoandrosta-5,16-dien-3-ol, providing valuable insights into the synthesis and stereochemical aspects of steroidal compounds.
Mechanism of Action in Inhibitors : Jarman et al. (1998) Jarman et al. (1998) studied the role of the 16,17-double bond in 17-Iodoandrosta-5,16-dien-3-ol in inhibiting human cytochrome P45017alpha, crucial for understanding its mechanism in drug design.
Eigenschaften
IUPAC Name |
17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJEYGWSNDRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Iodoandrosta-5,16-dien-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



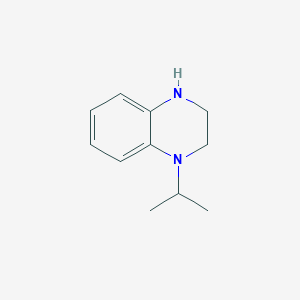

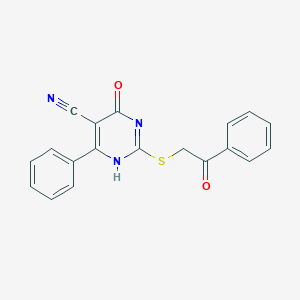
![1-[(4-Fluorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797144.png)


